Cas no 579-98-6 (2-(N-phenylacetamido)acetic acid)
2-(N-phenylacetamido)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Glycine,N-acetyl-N-phenyl-
- 2-(N-acetylanilino)acetic acid
- (acetylanilino)acetic acid
- (N-phenylacetamido)acetic acid
- AC1L29TP
- AC1Q5I8X
- acetoanilinoacetic acid
- acetylphenylglycine
- AG-205
- N-Acetyl-N-phenyl-glycin
- N-acetyl-N-phenyl-glycine
- N-Acetyl-N-phenylglycine
- SureCN690247
- 2-(N-phenylacetamido)acetic acid
- CHEMBL276168
- NSC-4555
- AG-205/01756016
- 2-(N-phenylacetamido)aceticacid
- MFCD01234351
- SCHEMBL690247
- CS-0237080
- NSC4555
- HMS1654M20
- (2R)-[Acetylamino]-2-phenylacetic acid
- SHXTZVXDUILKNY-UHFFFAOYSA-N
- HMS2562I16
- SMR000238011
- N-acetyl phenylglycine
- EN300-177663
- Glycine, N-acetyl-N-phenyl-
- Z57724160
- AKOS000272894
- NS00033830
- NSC-4016
- DTXSID8060377
- acetyl-N-phenylglycine
- BDBM50016599
- EINECS 209-449-9
- Acetylphenylglycin
- NSC 4016
- (Acetyl-phenyl-amino)-acetic acid
- 579-98-6
- NCGC00246616-01
- MLS000697353
- NSC4016
-
- MDL: MFCD01234351
- Inchi: 1S/C10H11NO3/c1-8(12)11(7-10(13)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)
- InChI Key: SHXTZVXDUILKNY-UHFFFAOYSA-N
- SMILES: O=C(C)N(CC(=O)O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 193.07393
- Monoisotopic Mass: 193.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
Experimental Properties
- Color/Form: Foliar crystals.
- Density: 1.269
- Boiling Point: 361.5°Cat760mmHg
- Flash Point: 172.4°C
- Refractive Index: 1.59
- PSA: 57.61
- LogP: 1.12410
- Solubility: Soluble in ethanol \ acetic acid and ethyl acetate, slightly soluble in water \ ether \ chloroform and benzene
2-(N-phenylacetamido)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-177663-0.05g |
2-(N-phenylacetamido)acetic acid |
579-98-6 | 95% | 0.05g |
$38.0 | 2023-09-20 | |
| Enamine | EN300-177663-0.1g |
2-(N-phenylacetamido)acetic acid |
579-98-6 | 95% | 0.1g |
$57.0 | 2023-09-20 | |
| Enamine | EN300-177663-0.25g |
2-(N-phenylacetamido)acetic acid |
579-98-6 | 95% | 0.25g |
$81.0 | 2023-09-20 | |
| Enamine | EN300-177663-0.5g |
2-(N-phenylacetamido)acetic acid |
579-98-6 | 95% | 0.5g |
$127.0 | 2023-09-20 | |
| Enamine | EN300-177663-1.0g |
2-(N-phenylacetamido)acetic acid |
579-98-6 | 95% | 1g |
$163.0 | 2023-05-24 | |
| Enamine | EN300-177663-2.5g |
2-(N-phenylacetamido)acetic acid |
579-98-6 | 95% | 2.5g |
$248.0 | 2023-09-20 | |
| Enamine | EN300-177663-5.0g |
2-(N-phenylacetamido)acetic acid |
579-98-6 | 95% | 5g |
$391.0 | 2023-05-24 | |
| Enamine | EN300-177663-10.0g |
2-(N-phenylacetamido)acetic acid |
579-98-6 | 95% | 10g |
$570.0 | 2023-05-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7411-1G |
2-(N-phenylacetamido)acetic acid |
579-98-6 | 95% | 1g |
¥ 1,300.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7411-5G |
2-(N-phenylacetamido)acetic acid |
579-98-6 | 95% | 5g |
¥ 4,006.00 | 2023-04-04 |
2-(N-phenylacetamido)acetic acid Suppliers
2-(N-phenylacetamido)acetic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-(N-phenylacetamido)acetic acid
Introduction to 2-(N-phenylacetamido)acetic acid (CAS No. 579-98-6)
2-(N-phenylacetamido)acetic acid, identified by its Chemical Abstracts Service (CAS) number 579-98-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a phenylacetamide functional group attached to an acetic acid moiety, has garnered attention due to its versatile applications in medicinal chemistry and synthetic biology. The structural features of this compound contribute to its potential as an intermediate in the synthesis of bioactive molecules, making it a subject of interest for researchers exploring novel therapeutic agents.
The chemical structure of 2-(N-phenylacetamido)acetic acid can be described as a derivative of acetic acid where the hydroxyl group at the carboxyl position is replaced by an amide linkage to a phenylacetonitrile moiety. This modification introduces both hydrophilic and lipophilic characteristics, which are crucial for drug-like properties such as solubility, permeability, and metabolic stability. The presence of the aromatic ring enhances the compound's interactions with biological targets, making it a valuable scaffold for designing small-molecule drugs.
In recent years, advancements in computational chemistry and high-throughput screening have facilitated the exploration of 2-(N-phenylacetamido)acetic acid as a building block for drug discovery. Its ability to serve as a precursor in the synthesis of more complex molecules has been leveraged in the development of novel antibiotics, anti-inflammatory agents, and even potential chemotherapeutic compounds. The compound's amide group provides a site for further functionalization, allowing chemists to tailor its properties for specific biological activities.
One of the most compelling aspects of 2-(N-phenylacetamido)acetic acid is its role in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various physiological processes, including signal transduction, blood clotting, and immune responses. Inhibiting these enzymes has therapeutic potential for conditions such as cancer, inflammation, and infectious diseases. Researchers have utilized derivatives of 2-(N-phenylacetamido)acetic acid to develop molecules that selectively target specific proteases, thereby modulating disease pathways.
Recent studies have highlighted the compound's utility in designing kinase inhibitors. Kinases are another class of enzymes that are aberrantly activated in many diseases, particularly cancer. By incorporating structural elements from 2-(N-phenylacetamido)acetic acid into kinase inhibitors, scientists have created molecules that exhibit high selectivity and potency. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential as next-generation therapeutics.
The pharmacokinetic properties of 2-(N-phenylacetamido)acetic acid derivatives have also been extensively studied. Researchers have optimized these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. This optimization is essential for developing drugs that are not only effective but also safe and well-tolerated by patients. Advances in crystal engineering and molecular dynamics simulations have provided insights into how structural modifications can influence these pharmacokinetic parameters.
In addition to its pharmaceutical applications, 2-(N-phenylacetamido)acetic acid has found utility in materials science and biotechnology. Its ability to form stable complexes with metal ions has been exploited in designing metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies. Furthermore, its role as a chelating agent has been explored in bioremediation efforts aimed at removing heavy metals from environmental sources.
The synthesis of 2-(N-phenylacetamido)acetic acid itself is an area of active research. Traditional synthetic routes involve multi-step processes that can be both time-consuming and costly. However, recent innovations in green chemistry have led to more sustainable methods for producing this compound. These methods include catalytic asymmetric synthesis and flow chemistry techniques, which offer improved yields and reduced waste generation.
The future prospects for 2-(N-phenylacetamido)acetic acid are promising. As our understanding of molecular interactions continues to grow, so does the potential for this compound to contribute to new discoveries. Ongoing research is exploring its applications in nanotechnology, where it could serve as a component in drug delivery systems or biosensors. Additionally, its role in developing next-generation biodegradable polymers is being investigated.
In conclusion, 2-(N-phenylacetamido)acetic acid (CAS No. 579-98-6) is a multifunctional compound with significant implications across multiple scientific disciplines. Its structural versatility makes it a valuable tool for drug discovery and material design, while its pharmacological properties continue to be refined through advanced synthetic methodologies. As research progresses,this compound will undoubtedly play an increasingly important role in addressing global challenges related to health、environmental sustainability,and technological innovation.
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